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Compound of Interest

Compound Name: Velmupressin acetate

Cat. No.: B12427877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Velmupressin acetate's cross-reactivity with

human vasopressin V1a, V1b, and V2 receptors. The information is supported by experimental

data to offer an objective assessment of the product's selectivity profile.

Velmupressin acetate is a synthetic peptide analogue of vasopressin designed for potent and

selective agonism at the vasopressin V2 receptor (V2R).[1][2] Its primary therapeutic aim is to

leverage the antidiuretic effects mediated by V2R activation. Understanding its activity at other

vasopressin receptor subtypes, namely the V1a (vascular) and V1b (pituitary) receptors, is

crucial for a comprehensive pharmacological characterization and for anticipating potential off-

target effects.

Comparative Analysis of Receptor Activation
Experimental data demonstrates that Velmupressin acetate is a highly potent and selective

agonist for the human vasopressin V2 receptor. Its activity at the V1a and V1b receptors is

significantly lower, indicating a favorable selectivity profile. The following table summarizes the

functional potency of Velmupressin acetate at each of the human vasopressin receptor

subtypes.
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Receptor Subtype Parameter
Velmupressin
Acetate

Reference
Compound
(Arginine
Vasopressin - AVP)

Human V2 Receptor

(hV2R)
EC50 (nM) 0.07[2] ~1

Human V1a Receptor

(hV1aR)
EC50 (nM) >1000 ~1

Human V1b Receptor

(hV1bR)
EC50 (nM) 110[2] ~1

EC50: The half-maximal effective concentration, indicating the concentration of the agonist that

produces 50% of the maximal response. A lower EC50 value corresponds to higher potency.

The data clearly illustrates that Velmupressin acetate is substantially more potent at the hV2R

compared to the hV1aR and hV1bR. The selectivity for the V2 receptor over the V1b receptor is

over 1500-fold, and it is even more pronounced over the V1a receptor.

Signaling Pathways
The differential activation of vasopressin receptor subtypes by Velmupressin acetate can be

understood through their distinct intracellular signaling pathways.

V1a Receptor Signaling

Velmupressin
(High Conc.) V1a Receptor Gq/11 PLC IP3

DAG

Ca²⁺ Release

PKC Activation
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Caption: Signaling pathway of the Vasopressin V1a receptor.

V1b Receptor Signaling

Velmupressin
(Moderate Conc.) V1b Receptor Gq/11 PLC IP3

DAG

Ca²⁺ Release

PKC Activation
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Caption: Signaling pathway of the Vasopressin V1b receptor.

V2 Receptor Signaling

Velmupressin
(Low Conc.) V2 Receptor Gs Adenylyl Cyclase cAMP PKA Activation
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Caption: Signaling pathway of the Vasopressin V2 receptor.

Experimental Protocols
The functional activity of Velmupressin acetate at the different vasopressin receptors was

determined using cell-based assays that measure the downstream second messengers

specific to each receptor's signaling pathway.
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V2 Receptor Functional Assay (cAMP Accumulation)
This assay quantifies the activation of the V2 receptor by measuring the intracellular

accumulation of cyclic adenosine monophosphate (cAMP).

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant

human V2 receptor are cultured in appropriate media and seeded into multi-well plates.

Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g.,

IBMX) to prevent the degradation of cAMP. Subsequently, cells are treated with increasing

concentrations of Velmupressin acetate or a reference agonist.

cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP levels

are quantified using a competitive immunoassay, such as Homogeneous Time-Resolved

Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The dose-response curve is generated by plotting the cAMP concentration

against the logarithm of the agonist concentration. The EC50 value is determined from this

curve.

V1a and V1b Receptor Functional Assay (Intracellular
Calcium Mobilization)
This assay measures the activation of V1a and V1b receptors by detecting the transient

increase in intracellular calcium concentration.

Methodology:

Cell Culture: HEK293 cells stably expressing either the recombinant human V1a or V1b

receptor are cultured and seeded into black, clear-bottom multi-well plates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),

which exhibits increased fluorescence intensity upon binding to calcium.
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Compound Addition and Signal Detection: A baseline fluorescence reading is taken before

the automated addition of increasing concentrations of Velmupressin acetate or a reference

agonist. The change in fluorescence is monitored in real-time using a fluorescence plate

reader.

Data Analysis: The peak fluorescence response is plotted against the logarithm of the

agonist concentration to generate a dose-response curve, from which the EC50 value is

calculated.
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Caption: Generalized experimental workflow for assessing Velmupressin acetate activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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